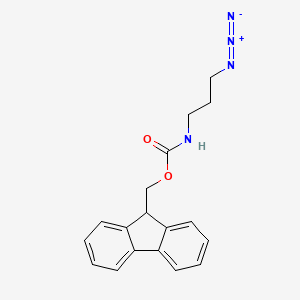

Fmoc-DAP-N3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-DAP-N3: is a compound that contains an azide group and is used as a reagent in click chemistry. It is a short, linear spacer molecule with a fluorenylmethyloxycarbonyl (Fmoc) protected amino function. This compound is utilized in click conjugation and amid bond formation, either with small molecules or for bioconjugation with proteins and antibodies .

Mecanismo De Acción

Target of Action

Fmoc-DAP-N3 is a click chemistry reagent . Its primary targets are small molecules, proteins, and antibodies . The compound interacts with these targets to form click conjugation and amide bonds .

Mode of Action

This compound contains an azide group and is a short, linear spacer molecule with Fmoc protected amino function . It interacts with its targets (small molecules, proteins, and antibodies) through click conjugation and amide bond formation . This interaction results in the formation of bioconjugates .

Biochemical Pathways

It’s known that the compound plays a role in the formation of bioconjugates with small molecules, proteins, and antibodies . This suggests that it may influence various biochemical pathways depending on the specific targets it interacts with.

Result of Action

The result of this compound’s action is the formation of bioconjugates with small molecules, proteins, and antibodies . This can have various molecular and cellular effects depending on the specific targets and the context in which the compound is used.

Análisis Bioquímico

Biochemical Properties

Fmoc-DAP-N3 plays a significant role in biochemical reactions, particularly in click conjugation and amid bond formation . It can interact with small molecules, proteins, and antibodies, forming covalent bonds .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with other molecules. This can lead to changes in the activity of enzymes, proteins, and other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DAP-N3 typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the azide group. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The azide group is then introduced by reacting the Fmoc-protected amine with sodium azide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-DAP-N3 undergoes various types of chemical reactions, including:

Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with alkyne-containing molecules in the presence of copper catalysts to form triazoles.

Ring strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkyne-containing molecules such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst.

Common Reagents and Conditions:

Copper-catalyzed azide-alkyne cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents at room temperature.

Ring strain-promoted alkyne-azide cycloaddition: Does not require a catalyst and can be performed in various solvents at room temperature.

Major Products:

Triazoles: Formed from the copper-catalyzed azide-alkyne cycloaddition reaction.

Cycloaddition products: Formed from the ring strain-promoted alkyne-azide cycloaddition reaction.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Overview : Fmoc-DAP-N3 serves as a critical building block in solid-phase peptide synthesis (SPPS). The azide group allows for the introduction of further modifications, enhancing the complexity and functionality of synthesized peptides.

Case Study : In a study focusing on the synthesis of nucleopeptides, this compound was successfully incorporated into peptide chains to create structures capable of binding nucleic acids. This demonstrates its utility in generating peptides with specific binding properties for biological applications .

Click Chemistry

Overview : The azide functionality of this compound makes it an ideal candidate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal in creating bioconjugates and polymers.

Data Table: Click Chemistry Applications

| Application Area | Description |

|---|---|

| Bioconjugation | Formation of stable linkages between biomolecules. |

| Drug Development | Synthesis of targeted therapeutics through modular assembly. |

| Material Science | Creation of functionalized materials with specific properties. |

Case Study : Researchers utilized this compound in developing a new class of fluorescent probes through click chemistry, demonstrating its effectiveness in labeling cellular components for imaging studies .

Bioconjugation

Overview : this compound can be employed to attach biomolecules to surfaces or other molecules, enhancing the functionality of diagnostic tools and therapeutic agents.

Case Study : A significant application was noted in the development of diagnostic assays where this compound facilitated the conjugation of antibodies to solid supports, improving detection sensitivity and specificity.

Drug Delivery Systems

Overview : The compound's properties allow it to be integrated into drug delivery systems, improving targeting and release profiles of therapeutic agents.

Case Study : In a study on peptide-based drug delivery systems, this compound was incorporated into nanoparticles designed for targeted cancer therapy. The azide group enabled the attachment of targeting ligands, enhancing the selectivity of drug delivery .

Research in Chemical Biology

Overview : this compound plays a vital role in chemical biology research by aiding scientists in exploring protein interactions and functions.

Case Study : A notable study demonstrated that peptides synthesized with this compound could effectively modulate protein interactions within cellular environments, leading to insights into disease mechanisms and potential therapeutic targets .

Comparación Con Compuestos Similares

Fmoc-DAB-N3: Similar to Fmoc-DAP-N3 but with a different spacer length.

Fmoc-EDA-N3: Contains an ethylenediamine spacer instead of a propyl spacer.

Fmoc-DAPe-N3: Contains an extended propyl spacer.

Uniqueness: this compound is unique due to its specific spacer length and the presence of both Fmoc and azide groups, making it highly versatile for various click chemistry applications .

Actividad Biológica

Fmoc-DAP-N3, or 9-fluorenylmethyloxycarbonyl-2-azido-3-amino-propanoic acid, is a specialized compound widely utilized in peptide synthesis and bioconjugation. This article delves into its biological activity, mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C18H16N4O4 and a molecular weight of approximately 352.34 g/mol. The compound features an azide functional group (-N₃), which is pivotal for its role in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions. The presence of the Fmoc protective group allows for the selective protection of amino groups during synthetic processes.

Target of Action : this compound primarily acts as a click chemistry reagent, facilitating bioconjugation with proteins and antibodies. Its azide group allows for the formation of stable triazole linkages, essential in various biochemical applications.

Mode of Action : The compound's mechanism involves the formation of covalent bonds with other biomolecules, leading to changes in enzyme activity and protein interactions. This is particularly significant in the context of drug delivery systems and diagnostic tools.

Biochemical Pathways : this compound participates in biochemical reactions that include click conjugation and amid bond formation. Its ability to form bioconjugates enhances its utility in probing protein interactions and dynamics.

Applications in Research

This compound is employed across various fields:

- Peptide Synthesis : It serves as a building block for synthesizing peptides containing non-standard amino acids, enabling researchers to create peptides with tailored properties.

- Bioconjugation : The azide functionality allows for specific labeling within proteins or peptides, providing insights into their structural and functional dynamics.

- Drug Development : Its incorporation into therapeutic agents can enhance bioactivity through targeted delivery mechanisms.

- Industrial Applications : this compound is also utilized in producing functional materials like hydrogels due to its self-assembly properties.

Case Study 1: Peptide Synthesis

In a study focused on synthesizing complex peptides using this compound, researchers demonstrated its effectiveness in creating bioconjugates with enhanced stability. The study highlighted the successful incorporation of azide groups into peptide chains, facilitating subsequent bioorthogonal labeling techniques .

Case Study 2: Protein Interaction Studies

Another investigation utilized this compound to probe protein interactions via Staudinger ligation. The results indicated that peptides modified with this compound exhibited altered binding affinities, showcasing its potential in elucidating protein dynamics and interactions within cellular environments .

Data Table: Summary of Biological Activities

| Property | Description |

|---|---|

| Molecular Formula | C18H16N4O4 |

| Molecular Weight | 352.34 g/mol |

| Primary Applications | Peptide synthesis, bioconjugation, drug development |

| Mechanism | Click chemistry reagent facilitating stable covalent bond formation |

| Key Functional Group | Azide (-N₃) |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWDONRFYHZMAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.